molecular formula C22H28N4O4 B14173442 1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1-piperazinyl]methanimine CAS No. 19730-34-8

1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1-piperazinyl]methanimine

Cat. No.: B14173442
CAS No.: 19730-34-8
M. Wt: 412.5 g/mol
InChI Key: PLYKDSCXBNJMKN-DFEHQXHXSA-N
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Description

1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methyleneamino]piperazin-1-yl]methanimine;2,4-Dichlorobenzophenone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a piperazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methyleneamino]piperazin-1-yl]methanimine typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2,3-dimethoxybenzaldehyde, which is then reacted with piperazine to form the desired product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methyleneamino]piperazin-1-yl]methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methyleneamino]piperazin-1-yl]methanimine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methyleneamino]piperazin-1-yl]methanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)ethanol: Shares similar methoxy groups but differs in its overall structure and properties.

    2-(3,4-Dimethoxyphenyl)ethanol: Another compound with methoxy groups, used in different applications.

Uniqueness

1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methyleneamino]piperazin-1-yl]methanimine is unique due to its combination of methoxy groups and piperazine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

19730-34-8

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

(E)-1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine

InChI

InChI=1S/C22H28N4O4/c1-27-19-9-5-7-17(21(19)29-3)15-23-25-11-13-26(14-12-25)24-16-18-8-6-10-20(28-2)22(18)30-4/h5-10,15-16H,11-14H2,1-4H3/b23-15+,24-16+

InChI Key

PLYKDSCXBNJMKN-DFEHQXHXSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/N2CCN(CC2)/N=C/C3=C(C(=CC=C3)OC)OC

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN2CCN(CC2)N=CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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